molecular formula C12H14F3NO3 B8467400 Ethyl 2-amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

Ethyl 2-amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No. B8467400
M. Wt: 277.24 g/mol
InChI Key: LVUKOIDAJLWLSA-UHFFFAOYSA-N
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Patent
US08084479B2

Procedure details

Ethyl 2-amino-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate hydrochloride (20.00 g, 64.17 mmol), was prepared as described by Singh, J., Tetrahedron Letters 34 (2), 211-214 (1993), was charged into a 500 mL round-bottomed flask and mixed with MeOH (160 mL). Sodium borohydride (3.641 g, 96.25 mmol) was added to the above mixture slowly at 0° C. The cooling bath was removed after the addition. The mixture was stirred at room temperature for 2 hours, and then filtered through a silica gel column in a funnel. The silica gel was washed with 10% MeOH (2.0M NH3)—CH2Cl2. The filtrate was concentrated in vacuo, and the crude product was triturated with 25% EtOAc-Hexane to provide the pure product as a white solid. LCMS (API-ES) m/z (%): 278 (M++H).
Name
Ethyl 2-amino-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.641 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:9](=[O:20])[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5].BrC1SC(Br)=C(Cl)N=1.[BH4-].[Na+]>CO>[NH2:2][CH:3]([CH:9]([OH:20])[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:17])([F:18])[F:19])=[CH:12][CH:11]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:0.1,3.4|

Inputs

Step One
Name
Ethyl 2-amino-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.NC(C(=O)OCC)C(C1=CC=C(C=C1)C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=C(N1)Cl)Br
Step Three
Name
Quantity
3.641 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
after the addition
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel column in a funnel
WASH
Type
WASH
Details
The silica gel was washed with 10% MeOH (2.0M NH3)—CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was triturated with 25% EtOAc-Hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(C(=O)OCC)C(C1=CC=C(C=C1)C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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